molecular formula C17H11FO2 B312305 3-Fluorobenzoic acid, 2-naphthyl ester

3-Fluorobenzoic acid, 2-naphthyl ester

Cat. No.: B312305
M. Wt: 266.27 g/mol
InChI Key: DMZDUEUTNJUCQS-UHFFFAOYSA-N
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Description

3-Fluorobenzoic acid, 2-naphthyl ester is an organic ester compound with the molecular formula C17H11FO2 and a molecular weight of 266.27 g/mol . This solid compound is characterized by the fusion of a 3-fluorobenzoic acid moiety with a 2-naphthol group, creating a structure of interest for advanced chemical research and synthesis. Fluorinated benzoic acid derivatives are recognized for their significant utility in scientific applications. They serve as crucial precursors in the development of pharmaceuticals and agrochemicals, and are also employed as artificial tracers in environmental and geological studies, such as investigating flow dynamics in enhanced oil recovery and hydrogeological systems . As a derivative of 3-fluorobenzoic acid, the 2-naphthyl ester is a candidate for use in spectroscopic studies and as a building block in organic synthesis, particularly where the introduction of a fluorinated aromatic system is required. Researchers value such compounds for exploring molecular interactions, conformational dynamics, and reaction mechanisms . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C17H11FO2

Molecular Weight

266.27 g/mol

IUPAC Name

naphthalen-2-yl 3-fluorobenzoate

InChI

InChI=1S/C17H11FO2/c18-15-7-3-6-14(10-15)17(19)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H

InChI Key

DMZDUEUTNJUCQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Oxidation of 3-Fluorobenzaldehyde

The most efficient route to 3-fluorobenzoic acid involves the oxidation of 3-fluorobenzaldehyde using a copper-cobalt catalyst system under an oxygen atmosphere. This method, reported in recent literature, achieves a 98% yield under optimized conditions. The reaction proceeds as follows:

3-Fluorobenzaldehyde+O2Co(OAc)24H2OCu(OAc)2H2O3-Fluorobenzoic Acid\text{3-Fluorobenzaldehyde} + \text{O}2 \xrightarrow[\text{Co(OAc)}2\cdot4\text{H}2\text{O}]{\text{Cu(OAc)}2\cdot\text{H}_2\text{O}} \text{3-Fluorobenzoic Acid}

Reaction conditions include a temperature of 70°C, 12-hour duration, and a catalyst loading of 0.3 mol% for both copper(II) acetate monohydrate and cobalt(II) acetate tetrahydrate. The aqueous-phase reaction minimizes byproduct formation, and the crude product is isolated via centrifugation and ultrasonic washing.

Table 1: Oxidation of 3-Fluorobenzaldehyde to 3-Fluorobenzoic Acid

ParameterValue/DetailSource
CatalystCu(OAc)₂·H₂O + Co(OAc)₂·4H₂O
Temperature70°C
Reaction Time12 hours
Yield98%
PurificationCentrifugation, ultrasonic washing

Alternative Synthesis Routes

While less common, nitration and hydrolysis of fluorinated intermediates offer alternative pathways. For example, patents describe the nitration of 3-fluorobenzoic acid esters followed by hydrogenation to yield amino derivatives. However, these methods are more complex and less cost-effective for large-scale production.

Esterification to 3-Fluorobenzoic Acid, 2-Naphthyl Ester

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification involves refluxing 3-fluorobenzoic acid with 2-naphthol in the presence of concentrated sulfuric acid. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by 2-naphthol:

3-Fluorobenzoic Acid+2-NaphtholH2SO43-Fluorobenzoic Acid, 2-Naphthyl Ester+H2O\text{3-Fluorobenzoic Acid} + \text{2-Naphthol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

Typical conditions include refluxing at 110–120°C for 6–8 hours, though yields are moderate (60–75%) due to equilibrium limitations. Excess alcohol or acid removal via distillation improves conversion.

Phase-Transfer Catalyzed Alkylation

A more efficient method employs phase-transfer catalysis (PTC) to activate the carboxylic acid. In this approach, 3-fluorobenzoic acid is converted to its sodium salt, which reacts with 2-naphthyl bromide in a biphasic system (e.g., water and toluene) using Hostarex A327 as the catalyst. The reaction benefits from mild conditions (40–50°C, 4–6 hours) and achieves yields exceeding 85%:

3-FluorobenzoateNa++2-Naphthyl BromideHostarex A3273-Fluorobenzoic Acid, 2-Naphthyl Ester+NaBr\text{3-Fluorobenzoate}^- \text{Na}^+ + \text{2-Naphthyl Bromide} \xrightarrow{\text{Hostarex A327}} \text{this compound} + \text{NaBr}

Key advantages include reduced energy consumption and easier product separation.

Table 2: Comparison of Esterification Methods

MethodConditionsYieldCatalystSource
Acid-CatalyzedH₂SO₄, 110°C, 8 hours60–75%H₂SO₄
Phase-Transfer CatalysisHostarex A327, 40°C, 4 hours85–90%Hostarex A327

Optimization and Purification Strategies

  • pH Control : Maintaining a pH of 7–8 during PTC ensures optimal reactivity of the carboxylate ion.

  • Additives : Diphenylmethane enhances phase separation, improving yield and purity.

  • Purification : Recrystallization from xylene or toluene removes unreacted starting materials and byproducts.

Comparative Analysis of Preparation Methods

The phase-transfer method outperforms traditional esterification in yield, reaction time, and scalability. However, acid-catalyzed routes remain relevant for small-scale synthesis due to lower catalyst costs. Industrial applications favor PTC for its energy efficiency and compatibility with continuous processes.

Q & A

Q. Minimizing side reactions :

  • Control reaction temperature (<0°C for acyl chloride formation) to prevent decarboxylation.
  • Use molecular sieves or anhydrous MgSO₄ to scavenge water .
  • Monitor reaction progress via TLC or HPLC to isolate the ester before hydrolysis or dimerization occurs.

How can computational methods (e.g., DFT) predict the electronic and steric effects of fluorine substitution on the benzoic acid moiety in this compound?

Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and extended basis sets (6-31G*) can model the electronic structure of 3-fluorobenzoic acid derivatives . Key steps:

Geometry optimization : Compare bond lengths and angles between fluorine-substituted and unsubstituted analogs to assess steric hindrance.

Electrostatic potential mapping : Identify electron-deficient regions (e.g., fluorine’s inductive effect) influencing reactivity in esterification or hydrogen bonding .

Frontier molecular orbital analysis : Predict reactivity trends by calculating HOMO-LUMO gaps and Fukui indices.

Validation : Cross-reference computational results with experimental spectroscopic data (e.g., IR, NMR) to resolve discrepancies in predicted vs. observed resonance shifts .

What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm ester linkage via downfield shifts of the carbonyl carbon (~165–170 ppm) and aromatic protons adjacent to fluorine (deshielding due to electronegativity) .
  • FT-IR : Identify ester C=O stretch (~1740 cm⁻¹) and absence of free carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the benzoate moiety) .

Q. Advanced Validation :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H interactions with naphthyl protons) .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies for biological assays .

How do competing intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking) influence the solid-state stability of this compound?

Advanced Research Focus
X-ray studies of analogous esters reveal that packing efficiency is dictated by:

Hydrogen bonding : Carboxylic acid derivatives form C=O⋯H–O/N interactions (2.6–3.0 Å), stabilizing layered structures .

π-π stacking : The naphthyl group engages in face-to-face stacking (3.4–3.8 Å interplanar distance), competing with H-bonding .

Q. Methodology :

  • Compare experimental unit cell parameters (from SCXRD) with DFT-optimized dimer geometries to identify dominant interactions.
  • Thermogravimetric analysis (TGA) can correlate thermal stability with packing motifs .

What strategies resolve contradictions in reported biological activity data for fluorobenzoate esters, particularly regarding enzyme inhibition?

Advanced Research Focus
Discrepancies in bioactivity often arise from:

Impurity profiles : Trace acyl chloride or unreacted 2-naphthol may act as false positives. Use preparative HPLC (>95% purity) and LC-MS to validate samples .

Solvent effects : Activity in DMSO vs. aqueous buffers alters compound aggregation. Conduct solubility assays (e.g., shake-flask method) to define working concentrations .

Target selectivity : Fluorine’s electronegativity may non-specifically inhibit enzymes via halogen bonding. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

How can structure-activity relationship (SAR) studies optimize the bioactivity of fluorobenzoate-naphthyl esters?

Advanced Research Focus
SAR workflows involve:

Substituent variation : Synthesize analogs with substituents at the 4-position of the naphthyl group or additional fluorine atoms on the benzoate ring .

In silico docking : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina with flexible side-chain parameters .

Biological validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based) with computational binding scores to refine SAR models .

Key parameters : LogP (lipophilicity), polar surface area, and steric bulk at the ester linkage .

What are the challenges in analyzing trace degradation products of this ester under accelerated stability conditions?

Advanced Research Focus
Degradation pathways include hydrolysis (ester → carboxylic acid + naphthol) and photolytic cleavage. Analytical challenges:

Detection limits : Use UPLC-QTOF-MS to identify sub-1% degradation products .

Isolation of degradants : Employ preparative TLC or centrifugal partition chromatography .

Mechanistic studies : Conduct pH-dependent stability tests (pH 1–13) and monitor via ¹⁹F NMR for fluorine-specific shifts .

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